
(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine
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Overview
Description
(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine is a chemical compound with the molecular formula C8H8N4O2. It is known for its applications in various scientific fields due to its unique chemical properties. The compound is characterized by a benzodiazole ring substituted with a nitro group and a methanamine group, making it a versatile molecule for research and industrial purposes .
Mechanism of Action
Target of Action
It’s structurally similar to other benzimidazole derivatives, which are known to interact with various biological targets .
Mode of Action
The presence of a nitro group in the molecule suggests that it might be involved in electron transfer reactions . The nitro group can maximize the non-linear response and increase the amount of transferred charge and the charge-transfer distance .
Biochemical Pathways
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a powder at room temperature, suggesting that it could be administered orally .
Result of Action
Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .
Action Environment
The compound is stable at room temperature, suggesting that it may be relatively resistant to environmental changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-nitro-1H-1,3-benzodiazol-2-yl)methanamine typically involves the nitration of 1H-1,3-benzodiazole followed by the introduction of a methanamine group. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The subsequent amination can be achieved through a reaction with formaldehyde and ammonia under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of (5-amino-1H-1,3-benzodiazol-2-yl)methanamine.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- (5-nitro-1H-benzimidazol-2-yl)methanamine
- (5-nitro-1H-1,3-benzodiazol-2-yl)ethanamine
- (5-nitro-1H-1,3-benzodiazol-2-yl)propanamine
Uniqueness
(5-nitro-1H-1,3-benzodiazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a nitro group and a methanamine group allows for diverse reactivity and applications, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
(6-nitro-1H-benzimidazol-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c9-4-8-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-3H,4,9H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGDBWNIKSYHTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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